3-Methoxypropane-1,2-diol;nitric acid
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Overview
Description
. It is a glycerol ether and is commonly used in various industrial and scientific applications. Nitric acid, on the other hand, is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is widely used in the production of fertilizers, explosives, and in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxypropane-1,2-diol can be synthesized through the transesterification of plant and animal triglycerides using methanol . This process involves the reaction of triglycerides with methanol in the presence of a catalyst, typically sodium methoxide, to produce glycerol and methyl esters. The glycerol is then further processed to obtain 3-methoxypropane-1,2-diol.
Industrial Production Methods
In industrial settings, 3-methoxypropane-1,2-diol is produced as a by-product during the synthesis of glycerol from petrochemicals . The production process involves the use of high temperatures and pressures to convert petrochemical feedstocks into glycerol, with 3-methoxypropane-1,2-diol being one of the impurities formed during this process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: 3-Methoxypropane-1,2-diol can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups using reagents like hydrogen bromide (HBr) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted derivatives of 3-methoxypropane-1,2-diol .
Scientific Research Applications
3-Methoxypropane-1,2-diol has several scientific research applications across various fields :
Chemistry: It is used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in biochemical studies and as a cryoprotectant in biological samples.
Medicine: It is utilized in pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: 3-Methoxypropane-1,2-diol is employed in the production of cosmetics, personal care products, and as an additive in food and beverages.
Mechanism of Action
The mechanism of action of 3-methoxypropane-1,2-diol involves its interaction with various molecular targets and pathways . In biochemical applications, it acts as a cryoprotectant by stabilizing cell membranes and proteins during freezing and thawing processes. In pharmaceutical formulations, it enhances the solubility and bioavailability of active ingredients, thereby improving drug delivery and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol:
Glycerol: A trihydroxy alcohol used in pharmaceuticals, cosmetics, and food products.
Ethylene Glycol: A dihydroxy alcohol used as an antifreeze and in the production of polyester fibers.
Uniqueness
3-Methoxypropane-1,2-diol is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This makes it particularly useful in specific industrial and scientific applications where other compounds may not be as effective.
Properties
CAS No. |
62908-43-4 |
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Molecular Formula |
C4H12N2O9 |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
3-methoxypropane-1,2-diol;nitric acid |
InChI |
InChI=1S/C4H10O3.2HNO3/c1-7-3-4(6)2-5;2*2-1(3)4/h4-6H,2-3H2,1H3;2*(H,2,3,4) |
InChI Key |
SSUDHTPTGHHYDI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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